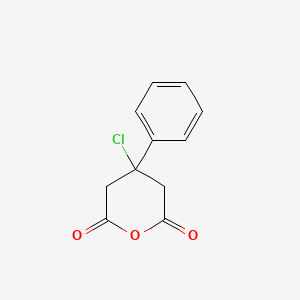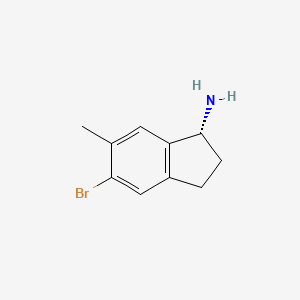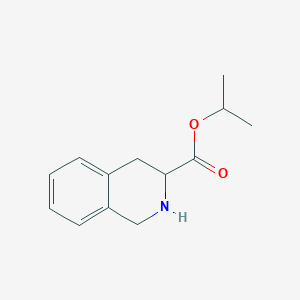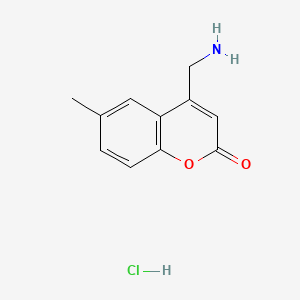![molecular formula C13H14ClN B15067888 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B15067888.png)
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is a chemical compound with the molecular formula C14H15ClN2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with cycloheptanone in the presence of a strong acid catalyst . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated processes ensures consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, fully saturated cyclohepta[b]indoles, and substituted indole derivatives .
Applications De Recherche Scientifique
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]quinolin-11-one
- 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
- Cyclohept[b]indole-6-carboxamide
Uniqueness
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is unique due to its specific chloro substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development .
Propriétés
Formule moléculaire |
C13H14ClN |
|---|---|
Poids moléculaire |
219.71 g/mol |
Nom IUPAC |
2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole |
InChI |
InChI=1S/C13H14ClN/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2 |
Clé InChI |
HGRZMLPXZOHGHR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[h]quinolin-4-yl)ethan-1-one](/img/structure/B15067808.png)




![2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol](/img/structure/B15067831.png)
![6-Bromo-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B15067841.png)
![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one](/img/structure/B15067848.png)
![1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067849.png)
![2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one](/img/structure/B15067856.png)

![2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid](/img/structure/B15067866.png)


